5-Amino-2-hydroxynicotinaldehyde
Description
5-Amino-2-hydroxynicotinaldehyde is a pyridine derivative featuring an amino group (-NH₂) at position 5, a hydroxyl group (-OH) at position 2, and an aldehyde (-CHO) moiety.
Properties
IUPAC Name |
5-amino-2-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,7H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNILRQVDFLYKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the nitration of 2-hydroxynicotinaldehyde, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 5-Amino-2-hydroxynicotinaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-2-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The compound’s closest analogs differ in substituent positions, functional groups, or backbone modifications. Key comparisons include:
(a) 2-Aminonicotinic Acid
- Structure: Pyridine-2-amino-3-carboxylic acid.
- Functional Groups: Amino (-NH₂) and carboxylic acid (-COOH).
- Properties : High melting point (295–297°C), indicative of strong intermolecular hydrogen bonding due to the carboxylic acid group .
- Applications : Used as a building block in pharmaceutical synthesis.
(b) 5-Aminonicotinic Acid
- Structure: Pyridine-5-amino-3-carboxylic acid.
- Functional Groups: Amino (-NH₂) and carboxylic acid (-COOH).
- Properties: Isomeric with 2-aminonicotinic acid but lacks direct melting point data .
- Applications : Intermediate in heterocyclic chemistry for drug development.
(c) 2-Amino-5-methylnicotinaldehyde
- Structure: Pyridine-2-amino-5-methyl-3-carbaldehyde.
- Functional Groups: Amino (-NH₂), methyl (-CH₃), and aldehyde (-CHO).
- Properties : Increased lipophilicity due to the methyl group compared to hydroxylated analogs .
- Applications: Potential precursor for agrochemicals or metal ligands.
(d) 5-Acetylnicotinaldehyde
- Structure : Pyridine-5-acetyl-3-carbaldehyde.
- Functional Groups : Acetyl (-COCH₃) and aldehyde (-CHO).
- Properties: Electron-withdrawing acetyl group may reduce aldehyde reactivity compared to amino-substituted derivatives .
- Applications : Used in organic synthesis for ketone-aldehyde hybrid reactions.
Comparative Data Table
Key Research Findings and Implications
Reactivity Differences: The hydroxyl group in this compound may enhance solubility in aqueous media compared to methyl-substituted analogs like 2-Amino-5-methylnicotinaldehyde . The absence of a carboxylic acid group (vs.
Synthetic Applications: Aldehyde-containing pyridines (e.g., 5-Acetylnicotinaldehyde) are widely used in condensation reactions, suggesting similar utility for the target compound in synthesizing imines or heterocycles . Amino and hydroxyl groups could enable coordination chemistry, making the compound a candidate for metal-organic frameworks (MOFs) or catalysts.
Pharmacological Potential: Structural analogs like 5-aminonicotinic acid are intermediates in antiviral and antibacterial agents, hinting at possible biomedical applications for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
